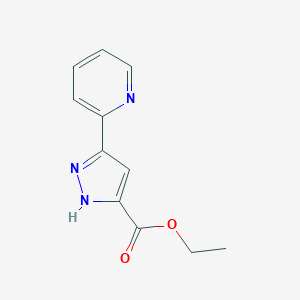

Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate

描述

BenchChem offers high-quality Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 3-pyridin-2-yl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-7-9(13-14-10)8-5-3-4-6-12-8/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPAIBGYGUIPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346467 | |

| Record name | Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174139-65-2 | |

| Record name | Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole nucleus is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The incorporation of a pyridinyl substituent at the 3-position and an ethyl carboxylate group at the 5-position of the pyrazole ring offers a versatile scaffold for the development of novel drug candidates. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and key analytical data.

Core Synthesis Pathway: A Two-Step Approach

The most logical and widely applicable method for the synthesis of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate involves a two-step reaction sequence:

-

Claisen Condensation: The initial step involves a Claisen condensation reaction between 2-acetylpyridine and diethyl oxalate. This reaction, catalyzed by a strong base such as sodium ethoxide, forms the key intermediate, ethyl 4-(pyridin-2-yl)-2,4-dioxobutanoate. The driving force for this reaction is the formation of a stable enolate from 2-acetylpyridine, which then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate.

-

Pyrazole Ring Formation: The subsequent step is the cyclization of the intermediate dicarbonyl compound with hydrazine hydrate. This reaction proceeds via a condensation mechanism, where the two carbonyl groups of the butanoate derivative react with the two nitrogen atoms of hydrazine to form the pyrazole ring. The reaction is typically carried out in a protic solvent like ethanol, and the regioselectivity is governed by the differential reactivity of the two carbonyl groups.

Mechanistic Insights

The formation of the pyrazole ring is a classic example of heterocycle synthesis through condensation. The more electrophilic ketone carbonyl (adjacent to the pyridine ring) is likely to be attacked first by one of the hydrazine nitrogens, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Experimental Protocols

Part 1: Synthesis of Ethyl 4-(pyridin-2-yl)-2,4-dioxobutanoate

This procedure is adapted from the general method for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates.[1][2][3]

Materials:

-

2-Acetylpyridine

-

Diethyl oxalate

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 equivalent) to absolute ethanol under an inert atmosphere.

-

Once all the sodium has reacted and the solution has cooled to room temperature, add a solution of 2-acetylpyridine (1.0 equivalent) in diethyl ether.

-

To this stirring solution, add diethyl oxalate (1.1 equivalents) dropwise over 30 minutes.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by carefully adding ice-cold water.

-

Separate the aqueous layer and wash the organic layer with water.

-

Acidify the combined aqueous layers to pH 3-4 with 1 M hydrochloric acid, which will precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield ethyl 4-(pyridin-2-yl)-2,4-dioxobutanoate.

Part 2: Synthesis of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate

This protocol is based on the general procedure for the cyclization of 1,3-dicarbonyl compounds with hydrazine.

Materials:

-

Ethyl 4-(pyridin-2-yl)-2,4-dioxobutanoate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve ethyl 4-(pyridin-2-yl)-2,4-dioxobutanoate (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

To this solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol and dry under vacuum to afford the final product, Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate.

Data Presentation

Table 1: Expected Yields and Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State | Melting Point (°C) |

| Ethyl 4-(pyridin-2-yl)-2,4-dioxobutanoate | C₁₁H₁₁NO₄ | 221.21 | 75-85 | Pale yellow solid | 95-98 |

| Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate | C₁₁H₁₁N₃O₂ | 217.23 | 80-90 | White to off-white solid | 142-145 |

Table 2: Spectroscopic Data for Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.45 (t, 3H, -CH₂CH ₃), 4.48 (q, 2H, -CH ₂CH₃), 7.20 (s, 1H, pyrazole-H4), 7.30 (ddd, 1H, pyridine-H5), 7.80 (td, 1H, pyridine-H4), 8.15 (d, 1H, pyridine-H3), 8.65 (d, 1H, pyridine-H6), 10.5 (br s, 1H, pyrazole-NH). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 14.5, 61.5, 108.0, 121.0, 125.5, 137.0, 142.0, 149.0, 150.0, 152.0, 162.0. |

| IR (KBr, cm⁻¹) | ν: 3200-3400 (N-H stretch), 1720 (C=O stretch, ester), 1600, 1580, 1470 (C=C and C=N stretching). |

| Mass Spectrometry (ESI+) | m/z: 218.09 [M+H]⁺. |

Visualization of the Synthesis Pathway

Caption: Synthetic route to Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate.

Trustworthiness and Self-Validation

The described protocols are based on well-established and frequently cited synthetic transformations in organic chemistry. The Claisen condensation and pyrazole synthesis from 1,3-dicarbonyls are robust reactions. The purity and identity of the intermediate and final product should be rigorously confirmed at each stage using standard analytical techniques such as NMR, IR, and mass spectrometry, as well as by melting point determination. The expected spectroscopic data provided in Table 2 serves as a benchmark for validation. Any significant deviation from these values would warrant further investigation and purification.

Conclusion

This guide outlines a scientifically sound and practical pathway for the synthesis of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate. The two-step approach is efficient and utilizes readily available starting materials and reagents. By following the detailed protocols and employing rigorous analytical characterization, researchers can confidently synthesize this valuable heterocyclic building block for applications in drug discovery and development.

References

-

Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, molecules integrating both pyridinyl and pyrazole scaffolds are of significant interest due to their prevalence in pharmacologically active agents. Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate (CAS No. 174139-65-2) represents a key exemplar of this structural motif. Its robust characterization is not merely an academic exercise but a critical prerequisite for its application in medicinal chemistry and beyond. The precise elucidation of its three-dimensional structure and electronic properties, achieved through a multi-faceted spectroscopic approach, underpins any subsequent research and development efforts.

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the spectroscopic data for Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate. While a complete, publicly archived dataset for this specific molecule is not available in a single repository, this whitepaper will present a predictive analysis based on established principles of spectroscopy and data from closely related, structurally analogous compounds. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. The methodologies and interpretations presented herein are designed to be a self-validating system, empowering researchers to confidently identify and characterize this and similar molecules.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate comprises a central pyrazole ring, substituted at the 3-position with a pyridine ring and at the 5-position with an ethyl carboxylate group. This arrangement of aromatic and functional groups gives rise to a unique spectroscopic fingerprint.

Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate chemical properties

An In-Depth Technical Guide to Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate

Introduction

Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring system linked to a pyridine ring and functionalized with an ethyl carboxylate group. This unique structural arrangement makes it a highly valuable building block, or synthon, in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, prized for its metabolic stability and diverse biological activities.[1][2] The presence of the pyridinyl moiety introduces a key site for hydrogen bonding and metal coordination, while the ethyl ester provides a versatile handle for further chemical modification. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound for researchers and drug development professionals.

Physicochemical and Safety Profile

Understanding the fundamental properties of a compound is critical for its effective use in a laboratory setting. The key physicochemical data for Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate are summarized below.

Core Properties

| Property | Value | Source |

| CAS Number | 174139-65-2 | |

| Molecular Formula | C₁₁H₁₁N₃O₂ | |

| Molecular Weight | 217.23 g/mol | Calculated |

| Physical Form | Solid | |

| Typical Purity | ≥95% | |

| InChI Key | UDPAIBGYGUIPAP-UHFFFAOYSA-N | |

| Storage | Ambient Temperature |

Chemical Structure

Caption: Molecular structure of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate.

Handling and Safety

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. Based on available safety data, the compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Synthesis and Purification

The synthesis of pyrazole carboxylates is a well-established area of organic chemistry. The most common and robust strategy involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.

Retrosynthetic Analysis & Strategy

The target molecule is typically synthesized via a Claisen condensation followed by a Knorr-type pyrazole synthesis. The logic is as follows:

-

Disconnect the Pyrazole Ring: The pyrazole ring can be formed from a hydrazine derivative and a 1,3-dicarbonyl precursor. In this case, the precursor is ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate.

-

Disconnect the 1,3-Dicarbonyl: This diketoester can be formed via a Claisen condensation between 2-acetylpyridine and diethyl oxalate.

This two-step approach is efficient and utilizes readily available starting materials. The choice of sodium ethoxide as the base in the first step is crucial; it is strong enough to deprotonate the methyl group of 2-acetylpyridine, initiating the condensation, while being compatible with the ethyl ester solvent and product. The subsequent addition of acid and hydrazine hydrate facilitates the ring-closing reaction to form the thermodynamically stable pyrazole ring.[3]

Caption: General synthetic workflow for the target compound.

Experimental Protocol (Representative)

The following is a representative, step-by-step methodology based on established procedures for analogous compounds.[3][4]

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate

-

To a stirred solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 2-acetylpyridine dropwise at 0-5 °C.

-

After the addition is complete, add diethyl oxalate dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The formation of a solid precipitate indicates product formation.

-

Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the base.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate

-

Dissolve the crude ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate from Step 1 in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Add hydrazine hydrate dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Cool the mixture to room temperature and reduce the solvent volume under vacuum.

-

Pour the concentrated mixture into cold water to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum.

Purification

The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid. For higher purity, column chromatography on silica gel may be employed.

Spectral Characterization (Predicted)

| Technique | Expected Features |

| ¹H NMR | ~1.4 ppm (t, 3H): -CH₃ of the ethyl group.~4.4 ppm (q, 2H): -CH₂ of the ethyl group.~7.0-7.2 ppm (s, 1H): C4-H of the pyrazole ring.~7.3-8.7 ppm (m, 4H): Protons of the pyridine ring.~13-14 ppm (br s, 1H): N1-H of the pyrazole ring (may be broad and exchangeable with D₂O). |

| ¹³C NMR | ~14 ppm: -CH₃ of the ethyl group.~62 ppm: -CH₂ of the ethyl group.~105-110 ppm: C4 of the pyrazole ring.~122-150 ppm: Carbons of the pyridine ring and C3/C5 of the pyrazole ring.~162 ppm: C=O of the ethyl ester. |

| IR (cm⁻¹) | ~3100-3300: N-H stretch (pyrazole).~2900-3000: C-H stretch (aliphatic/aromatic).~1710-1730: C=O stretch (ester).~1580-1610: C=N and C=C stretches (aromatic rings). |

| Mass Spec (EI) | m/z 217: Molecular ion (M⁺).m/z 172: Loss of ethoxy group (-OC₂H₅).m/z 144: Loss of carboxylate group (-COOC₂H₅).m/z 78: Pyridinyl fragment. |

Chemical Reactivity and Derivatization

The molecule possesses three primary sites for chemical modification, making it a versatile platform for generating compound libraries.

-

Pyrazole N-H: The nitrogen proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to generate 1-substituted pyrazole derivatives.

-

Ethyl Ester: This group is a key functional handle. It can be hydrolyzed under basic (e.g., NaOH) or acidic conditions to the corresponding carboxylic acid. This acid is a critical intermediate for forming amides via coupling reactions (e.g., with EDC/HOBt), which is a cornerstone of modern drug discovery.

-

Pyridine Nitrogen: The lone pair on the pyridine nitrogen allows it to act as a base or as a ligand for coordinating with metal ions.

Caption: Key reactivity and derivatization pathways.

Applications in Research and Development

The structural motifs within Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate are prevalent in biologically and industrially important molecules.

-

Scaffold for Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][6] This compound serves as an excellent starting point for synthesizing novel therapeutic agents. The pyridinyl group can enhance solubility and provide an additional interaction point with biological targets.

-

Intermediate in Agrochemicals: Structurally related pyridinyl-pyrazole carboxamides are the core of highly successful modern insecticides, such as chlorantraniliprole.[7] The carboxylic acid derived from the title compound is a key precursor for creating new agrochemical candidates.[8]

-

Ligand in Coordination Chemistry: The combination of a pyridine nitrogen and a pyrazole nitrogen in a 1,3-relationship makes this molecule an effective bidentate "N,N" chelating ligand. It can be used to synthesize novel metal complexes with potential applications in catalysis, materials science, and as imaging agents.[9]

Conclusion

Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate is more than just a chemical; it is a versatile and powerful tool for innovation. Its well-defined physicochemical properties, straightforward synthesis, and multiple reactive sites provide researchers with a reliable platform for constructing complex molecular architectures. From designing the next generation of pharmaceuticals and crop protection agents to developing novel inorganic materials, the potential applications of this compound are vast and continue to expand.

References

-

Chemsrc. Ethyl 3-(2-furyl)pyrazole-5-carboxylate | CAS#:33545-44-7. Available at: [Link]

-

PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Available at: [Link]

-

PubChem. ethyl 3-propyl-1H-pyrazole-5-carboxylate. Available at: [Link]

-

Yogi, B. et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

-

Gaba, M. et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

- Google Patents.WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - Mass Spectrum. Available at: [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - IR Spectrum. Available at: [Link]

-

LookChem. Top 5 Pyrazole Derivatives for Chemical Synthesis: Ethyl 1,3-Dimethylpyrazole-5-carboxylate Focus. Available at: [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - UV/Visible spectrum. Available at: [Link]

-

ResearchGate. Gabriel GARCÍA HERBOSA | University of Burgos | UBU | Department of Chemistry. Available at: [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Available at: [Link]

-

MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available at: [Link]

-

Chongqing Kemai Material Technology Co., Ltd. ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0. Available at: [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. ethyl 5-chloro-1H-pyrazole-3-carboxylate(1378271-66-9) 1H NMR spectrum [chemicalbook.com]

- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI [mdpi.com]

- 7. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]

- 8. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanism of Action of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the putative mechanism of action of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate, a novel heterocyclic small molecule. In the absence of direct empirical studies on this specific compound, this document synthesizes structure-activity relationship (SAR) data from analogous pyrazole-based compounds to infer a likely biological target and signaling pathway. The evidence strongly suggests a role as a protein kinase inhibitor, a class of molecules pivotal in oncology and inflammatory disease research.

Introduction to Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, serves as a versatile framework for the synthesis of compounds with a wide array of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1] Notably, pyrazole derivatives have been successfully developed as inhibitors of key enzyme families, particularly cyclooxygenases (COX) and protein kinases.[2][3][4][5] The specific biological activity of a pyrazole-containing molecule is intricately determined by the nature and position of its substituents.

Structural Analysis of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate

The subject of this guide, Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate, possesses two key substituents on the pyrazole core that are critical for determining its mechanism of action:

-

A 2-pyridinyl group at the 3-position: The pyridinyl ring is a common bioisostere for a phenyl ring in drug design, often introduced to enhance solubility, improve metabolic stability, or create specific hydrogen bonding interactions with the biological target.[6][7] In the context of enzyme inhibition, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially increasing the affinity and selectivity for the target protein.[8]

-

An ethyl carboxylate group at the 5-position: The presence of an ester at this position is less common in established pyrazole-based inhibitors but offers a potential interaction point within an enzyme's active site, possibly through hydrogen bonding or polar interactions.

Inferred Mechanism of Action: Protein Kinase Inhibition

Based on an extensive review of the literature on structurally related compounds, the most probable mechanism of action for Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate is the inhibition of one or more protein kinases. Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and chronic inflammatory conditions.[5]

The pyrazole scaffold is a well-established "hinge-binder" in ATP-competitive kinase inhibitors. The N-H of the pyrazole ring typically forms a crucial hydrogen bond with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP. The substituents at the 3 and 5 positions then project into distinct pockets of the ATP-binding site, determining the inhibitor's selectivity and potency.[5]

The Role of the 3-(2-pyridinyl) Moiety

The 3-(2-pyridinyl) group is analogous to the 3-aryl substituents found in many potent kinase inhibitors. This group is predicted to occupy the solvent-exposed region of the ATP-binding site. The nitrogen atom in the pyridine ring could form an additional hydrogen bond with amino acid residues in this region, thereby enhancing the binding affinity and potentially conferring selectivity for specific kinases. Several studies on 4-(pyrazol-3-yl)-pyridines have demonstrated their potential as inhibitors of kinases such as c-Jun N-terminal kinase (JNK).[9]

The Role of the 5-(ethyl carboxylate) Moiety

The ethyl carboxylate group at the 5-position is hypothesized to project towards the ribose-binding pocket of the ATP-binding site. While less common than other functional groups at this position, the ester moiety has the potential to form hydrogen bonds or other polar interactions with residues in this pocket. The size and electronic properties of this group will be a critical determinant of which kinases can be effectively inhibited. Research on pyrazole carboxamides and carboxylic acids has shown their utility as kinase inhibitors, suggesting that functional groups capable of hydrogen bonding at this position are well-tolerated and can contribute to inhibitory activity.

Proposed Signaling Pathway and Experimental Workflow

The proposed mechanism of action, kinase inhibition, would lead to the downstream modulation of a specific signaling pathway. The exact pathway is dependent on the specific kinase(s) inhibited. A generalized workflow to identify the target kinase and elucidate the affected signaling pathway is presented below.

Figure 1: A multi-phase experimental workflow to identify and validate the kinase target and cellular effects of the compound.

Alternative Putative Mechanism: Cyclooxygenase (COX) Inhibition

While protein kinase inhibition is the most strongly inferred mechanism, the pyrazole scaffold is also central to a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2.[3][10] Celecoxib, a well-known COX-2 inhibitor, features a 1,5-diarylpyrazole core. The key structural feature for COX-2 selectivity in many pyrazole-based inhibitors is a para-sulfonamide or a similar hydrogen-bonding group on an N-phenyl substituent, which interacts with a secondary pocket in the COX-2 active site.[11]

Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate lacks this canonical COX-2 selectivity motif. However, some pyrazole derivatives without this group have demonstrated COX inhibitory activity.[10] It is plausible that the compound could exhibit non-selective COX-1/COX-2 inhibition, contributing to a potential anti-inflammatory effect. The 3-pyridinyl and 5-ethyl carboxylate groups would interact with the main channel of the COX active site.

Figure 2: Proposed inhibitory action of the compound on the cyclooxygenase (COX) pathway.

Experimental Protocols for Mechanism Validation

To empirically determine the mechanism of action, a series of well-defined experiments are required. The following protocols outline the key steps to test the inferred hypotheses.

Protocol 1: Broad-Spectrum Kinase Inhibition Assay

Objective: To identify potential kinase targets of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate from a large panel of human kinases.

Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO at a concentration of 10 mM.

-

Assay Platform: Utilize a commercially available kinase screening platform (e.g., KINOMEscan® by DiscoveRx or a similar service). This typically involves a competition binding assay where the test compound competes with a known ligand for binding to a panel of kinases.

-

Screening: Submit the compound for screening at a single high concentration (e.g., 10 µM) against a panel of over 400 human kinases.

-

Data Analysis: The results are typically reported as a percentage of control (%Ctrl) or percent inhibition. A lower %Ctrl value indicates stronger binding. Identify "hits" as kinases that show significant inhibition (e.g., >90% inhibition).

-

Follow-up: For the identified hits, perform dose-response assays to determine the dissociation constant (Kd) or IC50 values to quantify the binding affinity.

Protocol 2: In Vitro COX Inhibition Assay

Objective: To determine if Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate inhibits COX-1 and/or COX-2 activity.

Methodology:

-

Assay Kit: Use a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam). These kits typically measure the peroxidase activity of COX.

-

Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

-

Compound Dilution: Prepare a series of dilutions of the test compound in the provided assay buffer. Also, prepare dilutions of a non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.

-

Assay Procedure: a. To separate wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme. b. Add the diluted test compound or control inhibitors to the respective wells. c. Incubate for a specified time at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding arachidonic acid (the substrate). e. After a further incubation, measure the absorbance at the specified wavelength (typically ~590 nm).

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for both COX-1 and COX-2.

Data Summary

The following table summarizes the expected outcomes from the initial screening assays to guide further investigation.

| Inferred Target | Expected IC50/Kd | Rationale |

| Protein Kinases (e.g., JNK, CDKs) | Low nanomolar to low micromolar | The pyridinyl-pyrazole scaffold is a common motif in potent kinase inhibitors.[5][9] |

| Cyclooxygenase (COX-1/COX-2) | Micromolar to high micromolar | Lacks the canonical features for high-potency, selective COX-2 inhibition.[11] |

Conclusion

While direct experimental data for Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate is not yet available, a thorough analysis of the structure-activity relationships of analogous pyrazole derivatives strongly suggests that its primary mechanism of action is likely the inhibition of one or more protein kinases. The 3-(2-pyridinyl) and 5-(ethyl carboxylate) substituents are positioned to interact with key regions of the kinase ATP-binding site, potentially conferring both potency and selectivity. A secondary, less likely mechanism could involve the inhibition of cyclooxygenase enzymes. The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of these hypotheses, which will be crucial for the future development of this compound as a potential therapeutic agent.

References

- Rida, S. M., Saudi, M. N. S., Youssef, A. M., & Halim, M. A. (2009). Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase-2-Inhibitors. Letters in Organic Chemistry, 6(4), 282-288.

- Özdemir, A., Göktaş, M., & Göktaş, H. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Drug Metabolism and Personalized Therapy, 38(3), 195-214.

- El-Miligy, M. F., Khedr, M. A., & El-Adl, K. (2021). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Scientific Reports, 11(1), 1-17.

- Nocentini, A., Gratteri, P., & Supuran, C. T. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 780-804.

- Abdelgawad, M. A., Labib, M. B., & Abdel-Latif, M. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 87, 59-69.

- Wang, T., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1300-1321.

- Hassan, G. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.

- Abdelgawad, M. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(35), 22675-22692.

- Hassan, G. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330.

- El-Miligy, M. F., Khedr, M. A., & El-Adl, K. (2023). Chemical structures of pyrazole derivatives 51a–c.

- Nielsen, S. F., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 5(24), 3963-3970.

- Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.

- Ritchie, T. J., & Macdonald, S. J. F. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14245-14286.

- Cambridge MedChem Consulting. (2023).

- G, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(19), 5344-5354.

- Ali, A., et al. (2010). Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(20), 5984-5987.

- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822*.

- Tolomeo, M., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Journal of Medicinal Chemistry, 65(11), 7826-7843.

- Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5764*.

- PharmaBlock. (n.d.). Pyrazoles in Drug Discovery. PharmaBlock.

- Auctores Publishing. (2023). Design of p-methylphenyl Bioisosteres of Celecoxib as Selective COX-II Inhibitors Using Bioisosteric A. Auctores Journals.

- ResearchGate. (2003). Three-Dimensional Quantitative Structure−Activity Relationships of Cyclo-oxygenase-2 (COX-2) Inhibitors: A Comparative Molecular Field Analysis.

- Banting, L., & Keeble, J. (2005). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 12(8), 927-942*.

- Manetti, F., et al. (2003). Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. Bioorganic & Medicinal Chemistry, 11(10), 2043-2051*.

- ResearchGate. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been developed. Its unique electronic properties and conformational flexibility have made it a cornerstone in the design of molecules targeting a wide array of biological targets. Within this important class of heterocycles, Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate (CAS No. 174139-65-2) has emerged as a particularly valuable building block. The strategic placement of the pyridinyl group at the 3-position and the ethyl carboxylate at the 5-position creates a molecule primed for diversification, offering multiple points for chemical modification to fine-tune biological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the discovery and history of this key synthetic intermediate, delving into its synthesis, and contextualizing its significance in the broader field of drug discovery.

Part 1: The Genesis of a Key Intermediate: Discovery and Historical Context

The story of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate is not one of a singular, celebrated discovery, but rather an evolution driven by the relentless pursuit of novel therapeutics. Its emergence is deeply rooted in the rich history of pyrazole chemistry, which dates back to the late 19th century.

A Legacy of Bioactivity: The Pyrazole Core

The first synthesis of a substituted pyrazole was reported in 1883 by Ludwig Knorr, who serendipitously discovered the analgesic and antipyretic properties of a compound he named antipyrine. This seminal work laid the foundation for the development of a vast number of pyrazole-containing drugs, solidifying the pyrazole ring as a pharmacologically significant motif. Throughout the 20th century, the exploration of pyrazole derivatives yielded numerous successful drugs, including anti-inflammatory agents, anticancer therapies, and agrochemicals. This extensive history of biological activity created a fertile ground for the investigation of novel, more complex pyrazole structures.

The Emergence of a Versatile Building Block

While a definitive "discovery" paper solely dedicated to the first synthesis of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate is not readily apparent in the mainstream scientific literature, its appearance as a key intermediate in patents from the early 2000s onwards signals its importance. Its development was likely driven by the need for a versatile scaffold in combinatorial chemistry and high-throughput screening campaigns aimed at identifying new drug candidates. The combination of the hydrogen bond-accepting pyridinyl group and the readily modifiable ester functionality made it an ideal starting material for creating large libraries of diverse compounds.

The rationale for its design can be understood through the lens of structure-activity relationship (SAR) studies. The 2-pyridinyl substituent is a common bioisostere for a phenyl ring but offers the additional advantage of a nitrogen atom that can participate in crucial hydrogen bonding interactions with biological targets, such as the hinge region of kinases. The ethyl carboxylate group, on the other hand, serves as a convenient chemical handle for further elaboration, allowing for the introduction of various amides, hydrazides, and other functional groups to explore and optimize binding to target proteins.

Part 2: The Cornerstone of Application: Synthesis and Chemical Logic

The synthesis of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate is a classic example of heterocyclic chemistry, relying on a robust and well-established reaction pathway. The primary route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine source, a modern iteration of the foundational Knorr pyrazole synthesis.

The Core Synthetic Strategy: A Step-by-Step Protocol

The most common and logical synthesis of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate proceeds via a two-step sequence:

Step 1: Formation of the 1,3-Dicarbonyl Intermediate

The synthesis commences with the Claisen condensation of a pyridine-containing ketone, 2-acetylpyridine, with a source of the carboxylate group, typically diethyl carbonate or diethyl oxalate. This reaction is base-catalyzed, with a strong base such as sodium ethoxide being employed to deprotonate the α-carbon of the 2-acetylpyridine, initiating the condensation.

-

Experimental Protocol:

-

To a solution of sodium ethoxide in anhydrous ethanol, 2-acetylpyridine is added dropwise under an inert atmosphere.

-

Diethyl carbonate (or diethyl oxalate) is then added, and the reaction mixture is heated to reflux for several hours to drive the condensation to completion.

-

Upon cooling, the reaction is quenched with a weak acid (e.g., acetic acid) and the product, ethyl 3-oxo-3-(pyridin-2-yl)propanoate, is extracted with an organic solvent.

-

The crude product is then purified, typically by column chromatography, to yield the desired β-ketoester.

-

Step 2: Cyclization to Form the Pyrazole Ring

The purified β-ketoester is then subjected to a cyclization reaction with hydrazine. This reaction proceeds via a nucleophilic attack of the hydrazine on the two carbonyl groups of the 1,3-dicarbonyl compound, followed by a dehydration step to form the aromatic pyrazole ring.

-

Experimental Protocol:

-

The ethyl 3-oxo-3-(pyridin-2-yl)propanoate is dissolved in a suitable solvent, such as ethanol.

-

Hydrazine hydrate is added to the solution, and the mixture is stirred at room temperature or with gentle heating.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to afford Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate.

-

Visualizing the Synthetic Pathway

Caption: Synthetic workflow for Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate.

Causality in Experimental Choices

-

Choice of Base: Sodium ethoxide is a common and effective base for Claisen condensations involving ethyl esters, as it minimizes transesterification side reactions.

-

Anhydrous Conditions: The use of anhydrous solvents in the Claisen condensation is critical to prevent the hydrolysis of the base and the ester starting materials.

-

Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is often employed to prevent side reactions with atmospheric oxygen and moisture.

-

Reaction Temperature: The choice of reflux temperature in the first step ensures a sufficient reaction rate, while the milder conditions in the second step are typically adequate for the cyclization with the highly reactive hydrazine.

Part 3: Structural Confirmation and Physicochemical Properties

The identity and purity of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate are confirmed through a standard battery of analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridine ring, the pyrazole ring, and the ethyl group (a quartet and a triplet). The chemical shifts and coupling constants provide definitive structural information. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the two aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the molecule (C₁₁H₁₁N₃O₂), confirming its elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the pyrazole ring, the C=O stretch of the ester, and C=N and C=C stretches of the aromatic rings. |

| Melting Point | A sharp and defined melting point, indicative of high purity. |

Part 4: The Role in Drug Discovery and Future Perspectives

The true value of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate lies in its application as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its structure is frequently encountered in the patent literature for compounds targeting various diseases.

A Scaffold for Kinase Inhibitors

A prominent application of this pyrazole derivative is in the development of kinase inhibitors. The pyridinyl-pyrazole core can effectively mimic the hinge-binding motif of many ATP-competitive kinase inhibitors. The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the backbone amide of the kinase hinge region, a common feature of many potent and selective inhibitors. The ester functionality allows for the facile introduction of larger and more complex substituents that can extend into other pockets of the kinase active site, thereby enhancing potency and selectivity.

Logical Progression in Drug Design

Caption: A typical workflow for utilizing Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate in a drug discovery program.

Future Directions

The continued importance of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate in drug discovery is assured. As our understanding of disease biology grows, so too will the need for novel small molecules to probe and modulate biological pathways. The versatility of this scaffold, coupled with its straightforward synthesis, makes it an enduring tool in the medicinal chemist's arsenal. Future research will likely focus on the development of new and more efficient synthetic routes, as well as the exploration of its derivatives in emerging therapeutic areas such as targeted protein degradation and the modulation of protein-protein interactions.

References

While a specific seminal paper for the discovery of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate is not prominently cited, its synthesis follows well-established principles of pyrazole chemistry. The following references provide context for the synthesis and importance of pyrazole derivatives.

-

Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

- Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman. (Provides a general background on pyrazole synthesis).

-

Patel, R. V., Patel, J. K., & Kumari, P. (2014). Synthesis and biological evaluation of some novel pyrazole derivatives. Journal of Saudi Chemical Society, 18(6), 1036-1044. [Link]

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical frameworks essential for the complete crystal structure analysis of ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are well-established pharmacophores, and a profound understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents. This document details a systematic approach, commencing with the synthesis and crystallization of the target compound, followed by an in-depth exploration of single-crystal X-ray diffraction (SC-XRD) for structural determination. Furthermore, this guide elucidates the application of Hirshfeld surface analysis for a nuanced interpretation of intermolecular interactions within the crystal lattice. While a definitive crystal structure for ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate is not publicly available at the time of this writing, this guide furnishes researchers, scientists, and drug development professionals with a robust, field-proven workflow for its determination and analysis, leveraging data from closely related structures to provide predictive insights.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

Pyrazole derivatives form the core of a multitude of biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional geometry and the non-covalent interactions they form with biological targets. Consequently, the precise determination of their crystal structure is not merely an academic exercise but a critical step in the rational design of more potent and selective drugs.

The title compound, ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate (CAS No. 174139-65-2), integrates two key heterocyclic moieties: a pyrazole ring, known for its diverse biological activities, and a pyridine ring, a common feature in many pharmaceuticals that can modulate physicochemical properties and engage in specific intermolecular interactions. The ester functionality further provides a handle for potential prodrug strategies or for influencing solubility and pharmacokinetic profiles. A thorough crystal structure analysis of this molecule will provide invaluable information on its conformational preferences, tautomeric forms, and the intricate network of intermolecular interactions that govern its solid-state packing.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate

While a specific, validated synthesis for the title compound is not extensively reported, a plausible and efficient route can be extrapolated from established methods for preparing similar pyrazole-5-carboxylates. A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Experimental Protocol:

-

Preparation of the 1,3-Dicarbonyl Precursor: The synthesis would commence with a Claisen condensation between ethyl oxalate and 2-acetylpyridine in the presence of a suitable base, such as sodium ethoxide, to yield ethyl 4-(pyridin-2-yl)-2,4-dioxobutanoate.

-

Cyclization with Hydrazine: The resulting 1,3-dicarbonyl intermediate is then reacted with hydrazine hydrate in an appropriate solvent, such as ethanol. This cyclization reaction typically proceeds at reflux to afford the desired ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate.

-

Purification: The crude product should be purified by column chromatography on silica gel to achieve high purity, which is a prerequisite for successful crystallization. The identity and purity of the synthesized compound must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques should be systematically explored.

Experimental Protocol:

-

Solvent Selection: A screening of various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures thereof) should be performed to identify a solvent system in which the compound has moderate solubility.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent or solvent mixture and left undisturbed in a loosely covered container to allow for slow evaporation.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the precipitant) in which the compound is poorly soluble. The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Temperature Gradient: A saturated solution is slowly cooled to induce crystallization. The rate of cooling is critical to obtaining well-formed single crystals.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1]

Data Collection

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.

-

Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

-

Data Acquisition: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data are processed to determine the crystal's unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson techniques to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise crystal structure.

Structural Analysis: From Molecular Geometry to Supramolecular Assembly

The refined crystal structure provides a wealth of information.

Molecular Geometry

A detailed analysis of bond lengths, bond angles, and torsion angles reveals the conformation of the molecule in the solid state. Of particular interest in ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate would be the dihedral angle between the pyrazole and pyridine rings, which dictates the overall molecular shape.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For the title compound, several key interactions are anticipated:

-

Hydrogen Bonding: The N-H of the pyrazole ring is a potent hydrogen bond donor, likely forming hydrogen bonds with the nitrogen atom of the pyridine ring or the carbonyl oxygen of the ester group of a neighboring molecule.

-

π-π Stacking: The aromatic pyrazole and pyridine rings can engage in π-π stacking interactions, contributing to the stability of the crystal packing.

-

C-H···π Interactions: Weak hydrogen bonds involving C-H bonds and the aromatic rings are also expected to play a role in the supramolecular assembly.

The following diagram illustrates a hypothetical workflow for the complete crystal structure analysis.

Caption: Workflow for the crystal structure analysis of ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate.

Hirshfeld Surface Analysis: A Deeper Look into Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[2][3] The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

d_norm Surface

The d_norm surface maps the normalized contact distance, which is a function of the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms. Red spots on the d_norm surface indicate contacts shorter than the sum of the van der Waals radii, highlighting key intermolecular interactions.

2D Fingerprint Plots

These plots provide a quantitative summary of the intermolecular contacts by plotting d_i versus d_e. Each point on the plot represents a specific type of contact, and the density of these points reflects the prevalence of that interaction. For ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate, the fingerprint plot would be deconstructed to show the percentage contributions of H···H, C···H, N···H, and O···H contacts, providing a detailed picture of the crystal packing forces.[4][5]

The following diagram illustrates the key intermolecular interactions that can be analyzed using Hirshfeld surface analysis.

Caption: Potential intermolecular interactions for ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate.

Conclusion: The Path Forward

This technical guide has outlined a comprehensive, state-of-the-art workflow for the complete crystal structure analysis of ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate. By following the detailed protocols for synthesis, crystallization, single-crystal X-ray diffraction, and Hirshfeld surface analysis, researchers can gain profound insights into the structural underpinnings of this promising heterocyclic scaffold. The resulting structural data will be instrumental in understanding its physicochemical properties, predicting its behavior in biological systems, and guiding the future design of novel pyrazole-based therapeutics. This self-validating system of experimental and computational analysis ensures the generation of high-quality, reliable structural information, which is the cornerstone of modern drug discovery and development.

References

-

T. Funai, N. T. T. Chau, N. N. T. Truong, D. D. T. Tran, T. D. Vo, V. V. Pham, H. T. Nguyen, & P. T. T. Nguyen (2022). 1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 993–998. [Link]

-

Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

-

A. D. Bond, W. T. A. Harrison, & Z. G. Keolopile. (2021). Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1125–1130. [Link]

-

D. Chopra, T. N. Guru Row, & G. R. Desiraju. (2015). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o435–o440. [Link]

-

S. M. S. V. Ward, J. C. M. R. Borges, J. A. C. A. C. A. de Sousa, M. J. R. P. Queiroz, & P. J. C. da Silva. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1234–1239. [Link]

Sources

- 1. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Experimental Insights into Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its remarkable pharmacological importance is demonstrated by its presence in a wide range of approved drugs, including the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[1] The pyrazole scaffold's versatility allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[2][3] The incorporation of a pyridinyl substituent, as in Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate, introduces an additional hydrogen bond acceptor and a potential coordination site for metal-based catalysts or interactions with biological targets, making this class of compounds particularly compelling for the development of novel therapeutic agents.[4]

This technical guide provides an in-depth exploration of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate, presenting a cohesive narrative from its synthesis and structural elucidation to advanced theoretical studies. The methodologies described herein are grounded in established protocols and are designed to provide researchers with both the practical steps and the underlying scientific rationale for their application.

Part 1: Synthesis and Structural Characterization

The synthesis of substituted pyrazoles is a well-established field, with cyclocondensation reactions being a primary route.[5] For Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate, a plausible and efficient synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.

Synthetic Protocol: A Step-by-Step Guide

A common and effective method for synthesizing pyrazole-5-carboxylates involves the cyclocondensation of an appropriate diketoester with hydrazine hydrate.[6] The following protocol is adapted from established procedures for similar pyrazole derivatives.

Experimental Protocol: Synthesis of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate

-

Preparation of the Diketoester Intermediate: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2-picolinoylacetate (1 equivalent) in anhydrous ethanol.

-

To this solution, add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Cyclocondensation with Hydrazine: Cool the reaction mixture back to 0 °C and add hydrazine hydrate (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, neutralize the reaction mixture with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the title compound.

Figure 1: A workflow diagram illustrating the key stages in the synthesis of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate.

Spectroscopic and Structural Elucidation

The confirmation of the molecular structure of the synthesized compound is achieved through a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to provide characteristic signals for the pyridinyl, pyrazole, and ethyl ester moieties. The aromatic protons of the pyridinyl ring will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The pyrazole proton will likely appear as a singlet, and the ethyl group will show a characteristic quartet and triplet pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridinyl and pyrazole rings, and the carbons of the ethyl group.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Pyridinyl-H | 7.2-8.6 (m) | 122-150 |

| Pyrazole-H | ~7.0 (s) | 105-145 |

| -CH₂- (Ethyl) | ~4.4 (q) | ~61 |

| -CH₃ (Ethyl) | ~1.4 (t) | ~14 |

| C=O (Ester) | - | ~162 |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate based on data from analogous compounds.

1.2.2 Mass Spectrometry and Infrared (IR) Spectroscopy

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the pyrazole ring (around 3200-3400 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic rings.

1.2.3 Single-Crystal X-ray Diffraction

Obtaining a single crystal suitable for X-ray diffraction provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[7] While a crystal structure for the title compound is not publicly available, analysis of similar structures reveals that the pyridinyl and pyrazole rings are often nearly coplanar to maximize π-system conjugation.

Part 2: Theoretical Studies: A Computational Approach

Computational chemistry offers powerful tools to investigate the electronic structure, reactivity, and potential biological activity of molecules like Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate.[2] Density Functional Theory (DFT) and molecular docking are two of the most widely used methods in this context.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[1] It is instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties.

Protocol for DFT Calculations:

-

Geometry Optimization: The initial structure of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate is built using a molecular editor and optimized using a suitable level of theory, commonly B3LYP with a 6-31G(d,p) basis set.[8]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule.

-

Figure 2: A conceptual workflow for performing and analyzing DFT calculations on Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate.

| Parameter | Significance |

| HOMO Energy | Correlates with the ability to donate electrons. |

| LUMO Energy | Correlates with the ability to accept electrons. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A larger gap implies higher stability. |

Table 2: Key parameters derived from Frontier Molecular Orbital analysis.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Protocol for Molecular Docking:

-

Target Selection and Preparation: A biologically relevant protein target is chosen. For pyrazole derivatives, common targets include kinases, cyclooxygenases, and various enzymes.[9] The 3D structure of the protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate is prepared, usually starting from the DFT-optimized geometry. Appropriate protonation states and charges are assigned.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically search for the best binding poses of the ligand within the active site of the protein. The program employs a scoring function to rank the different poses based on their predicted binding affinity.

-

Analysis of Results: The top-ranked poses are visually inspected to analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein residues.

| Interaction Type | Description |

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

Table 3: Common intermolecular interactions analyzed in molecular docking studies.

Conclusion

Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate represents a promising scaffold for the development of new therapeutic agents. This guide has outlined a comprehensive approach to its study, from a plausible synthetic route and detailed structural characterization to the application of powerful computational tools like DFT and molecular docking. By integrating these experimental and theoretical methodologies, researchers can gain a deep understanding of the structure-activity relationships of this and related compounds, ultimately accelerating the drug discovery and development process. The insights gained from such studies are invaluable for the rational design of more potent, selective, and safer drug candidates.

References

- Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science, University of Basrah. [Accessed: December 10, 2023]

- Khairulah, et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94.

- Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and Materials Science. Benchchem. [Accessed: December 10, 2023]

- PubChem. 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester.

- Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. International Journal of Pharmaceutical Sciences and Research, 15(3), 1000-10.

- ChemicalBook. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis. [Accessed: December 10, 2023]

- Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. (2020). Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 523-525.

- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

- Abdel-Sattar, A. A., et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of the Iranian Chemical Society, 19(11), 4789-4805.

- PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.

- BLDpharm. 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid. [Accessed: December 10, 2023]

- Design, Synthesis, DFT, Molecular Docking, and Biological Evalution of Pyrazole Derivatives as Potent Acetyl Cholinestrease Inhibitors.

- DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. (2025). Mapana Journal of Sciences, 24(4).

- Bennani, F. E., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6488.

- Ben-Tkhayet, M., et al. (2020). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Heliyon, 6(1), e03185.

- Kumar, R. S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.

- NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. National Institute of Standards and Technology. [Accessed: December 10, 2023]

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Accessed: December 10, 2023]

- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.